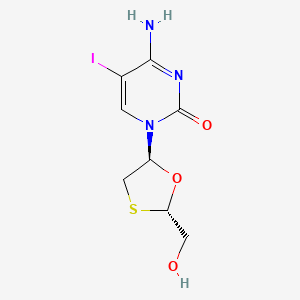
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxathiolan, 5IC-(-)-alpha is a sulfur-containing heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is part of the broader class of oxathiolanes, which are known for their biological and chemical significance. The presence of both oxygen and sulfur atoms in the ring structure imparts unique reactivity and stability characteristics to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxathiolan, 5IC-(-)-alpha typically involves the construction of the 1,3-oxathiolane ring. One common method is the (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid. This reaction is performed in a one-pot process, yielding the desired product in high efficiency . Another approach involves the selective N-glycosylation of carbohydrate precursors at the C-1 position, which allows for the stereoselective formation of the oxathiolane ring .
Industrial Production Methods: Industrial production of oxathiolan, 5IC-(-)-alpha often relies on scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as the presence of Lewis acids or enzymes, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Oxathiolan, 5IC-(-)-alpha undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring into more reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
Oxathiolan, 5IC-(-)-alpha has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of oxathiolan, 5IC-(-)-alpha involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the ring structure can form strong bonds with various biological molecules, influencing their activity. For example, in antiviral applications, the compound can inhibit viral replication by interfering with the function of viral enzymes .
Comparación Con Compuestos Similares
Oxathiolan, 5IC-(-)-alpha can be compared with other similar compounds, such as:
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
Thioketones: These compounds contain sulfur atoms and exhibit similar reactivity patterns but lack the oxygen atom present in oxathiolanes.
The uniqueness of oxathiolan, 5IC-(-)-alpha lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
149819-54-5 |
|---|---|
Fórmula molecular |
C8H10IN3O3S |
Peso molecular |
355.16 g/mol |
Nombre IUPAC |
4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C8H10IN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1 |
Clave InChI |
DPXBMYJQASAVRO-WDSKDSINSA-N |
SMILES isomérico |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)I |
SMILES canónico |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















